Yohimbic Acid

Vue d'ensemble

Description

Méthodes De Préparation

L'acide yohimbique peut être synthétisé par différentes méthodes. Une approche courante implique la déméthylation de la yohimbine. La voie de synthèse comprend généralement l'utilisation de réactifs spécifiques et de conditions pour obtenir le produit souhaité. Les méthodes de production industrielle impliquent souvent l'extraction de la yohimbine de l'écorce de Pausinystalia johimbe, suivie d'une modification chimique pour obtenir de l'acide yohimbique .

Analyse Des Réactions Chimiques

L'acide yohimbique subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'acide yohimbique peut conduire à la formation de différents dérivés oxydés .

Applications de la recherche scientifique

L'acide yohimbique a un large éventail d'applications dans la recherche scientifique. En chimie, il est utilisé comme réactif pour étudier diverses réactions chimiques et mécanismes. En biologie, l'acide yohimbique est étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation. En médecine, il a été étudié pour ses propriétés vasodilatatrices et son utilisation potentielle dans le traitement de maladies telles que l'arthrose . De plus, l'acide yohimbique est utilisé dans l'industrie pour le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de l'acide yohimbique implique le blocage des récepteurs adrénergiques alpha-2 présynaptiques. Ce blocage facilite la libération de plusieurs neurotransmetteurs dans les systèmes nerveux central et périphérique, notamment l'oxyde nitrique et la norépinéphrine . L'action de l'acide yohimbique sur les vaisseaux sanguins périphériques ressemble à celle de la réserpine, bien qu'elle soit plus faible et de plus courte durée . Il augmente l'activité parasympathique (cholinergique) et diminue l'activité sympathique (adrénergique) .

Applications De Recherche Scientifique

Pharmacological Properties

Yohimbic acid primarily acts as an antagonist of the alpha-2 adrenergic receptors, influencing numerous physiological processes. The compound is recognized for its stimulant and aphrodisiac properties, historically used to enhance sexual performance and treat erectile dysfunction.

Therapeutic Applications

This compound has been studied for its potential in treating various conditions:

Erectile Dysfunction

- Clinical Evidence : Yohimbine (the active component) has been shown to improve erectile function in men with mild to moderate erectile dysfunction. A review of controlled studies indicated that 34% of patients reported partial improvement, while 20% achieved full erections compared to only 7% in placebo groups .

- Mechanism : The vasodilatory effect attributed to increased noradrenaline levels facilitates improved blood flow to the penis .

Metabolic Disorders

- Effects on Obesity : Research indicates that yohimbine may help mitigate oxidative stress in obese individuals by restoring cysteine metabolism disrupted by high-fat diets .

- Potential for Weight Loss : Yohimbine's ability to increase metabolic rate and fat oxidation has led to investigations into its efficacy as a weight loss aid .

Cancer Treatment

- Inhibition of Cancer Progression : Yohimbine has demonstrated potential in inhibiting certain cancer-related G protein-coupled receptors (GPCRs), suggesting a role in cancer therapy . Further research is necessary to fully elucidate its mechanisms and effectiveness.

Toxicological Findings

- Acute Intoxication Cases : Reports indicate that blood concentrations exceeding therapeutic levels can lead to neurotoxic effects, with documented cases showing concentrations as high as 7,400 ng/mL leading to death .

- Side Effects : Common side effects include anxiety, hypertension, and gastrointestinal disturbances. These risks necessitate further investigation into safe usage guidelines .

Summary Table of Applications

| Application | Mechanism of Action | Evidence Level | Notes |

|---|---|---|---|

| Erectile Dysfunction | Alpha-2 receptor antagonism | Moderate | Effective for psychogenic causes |

| Metabolic Disorders | Increases catecholamines; reduces oxidative stress | Emerging | Potential for weight management |

| Cancer Treatment | Inhibits cancer-related GPCRs | Preliminary | Requires further clinical validation |

| Toxicity | High doses can lead to severe adverse effects | Documented | Acute intoxication cases reported |

Mécanisme D'action

The mechanism of action of yohimbic acid involves the blockade of presynaptic alpha-2 adrenergic receptors. This blockade facilitates the release of several neurotransmitters in the central and peripheral nervous systems, including nitric oxide and norepinephrine . This compound’s action on peripheral blood vessels resembles that of reserpine, though it is weaker and of shorter duration . It increases parasympathetic (cholinergic) activity and decreases sympathetic (adrenergic) activity .

Comparaison Avec Des Composés Similaires

L'acide yohimbique est similaire à d'autres alcaloïdes indoliques tels que la yohimbine, la rauwolscine et la corynanthine. Il est unique en raison de sa structure chimique et de ses propriétés spécifiques. La yohimbine, par exemple, est un alcaloïde pur qui peut être isolé de l'écorce de yohimbe et a été utilisé dans divers projets de recherche . La rauwolscine et la corynanthine sont d'autres alcaloïdes présents dans l'écorce de yohimbe, mais elles diffèrent par leurs structures chimiques et leurs activités biologiques .

Activité Biologique

Yohimbic acid, primarily derived from the bark of the Pausinystalia yohimbe tree, is an indole alkaloid that exhibits a range of biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

This compound acts primarily as an alpha-2 adrenergic receptor antagonist , which leads to increased release of norepinephrine and dopamine. This mechanism underlies its applications in treating erectile dysfunction (ED), enhancing athletic performance, and promoting weight loss through lipolysis. The compound’s effects on various biological systems can be categorized as follows:

- Erectile Function : this compound has shown modest improvements in erectile function, particularly in patients with mild to moderate ED. Studies indicate that it enhances blood flow by blocking alpha-2 receptors, which are normally inhibitory to norepinephrine release .

- Weight Loss and Metabolism : this compound promotes lipolysis and has been investigated for its potential weight-loss benefits. However, its efficacy may be influenced by individual metabolic factors such as leptin signaling .

- Anti-inflammatory and Antioxidant Effects : Research highlights this compound's ability to inhibit pro-inflammatory cytokines (e.g., TNF-α, COX-2) and modulate antioxidant states, suggesting potential therapeutic applications in conditions like arthritis .

Case Studies

- Acute Intoxication : A notable case involved two fatalities attributed to acute yohimbine intoxication. Blood concentrations were found to be significantly elevated (up to 7,400 ng/mL), underscoring the risks associated with overdose and variability in metabolic response among individuals .

- Oxidative Stress in Obesity : A study on high-fat diet-induced obesity in rats demonstrated that yohimbine treatment (5 mg/kg) restored sulfate levels and reduced lipid peroxidation, indicating a decrease in oxidative stress. However, it did not significantly affect low molecular weight thiols or H2S synthesis enzymes .

Data Table: Summary of Biological Activities

Clinical Implications

This compound's multifaceted nature suggests it could have therapeutic applications beyond traditional uses. Its role in enhancing athletic performance through improved lactate metabolism and sympathetic nervous system activation has been documented, showing promise for athletes seeking performance enhancement without significant side effects . However, caution is warranted due to the potential for adverse effects and variability in individual responses.

Propriétés

IUPAC Name |

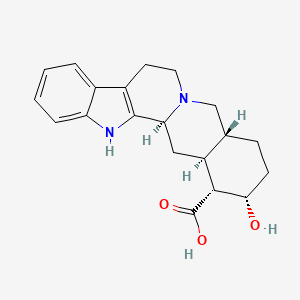

(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADVZSXPNRLYLV-GKMXPDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048563 | |

| Record name | Yohimbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-87-2 | |

| Record name | Yohimbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yohimbic Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yohimbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YOHIMBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35FAV1EVEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.